An In-depth Technical Guide to 4-(2-Bromophenyl)butan-1-ol: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 4-(2-Bromophenyl)butan-1-ol: Properties, Synthesis, and Reactivity
Introduction
4-(2-Bromophenyl)butan-1-ol is a bifunctional organic molecule of significant interest to the chemical, pharmaceutical, and materials science sectors. Its structure, featuring a primary alcohol and an ortho-substituted bromophenyl ring, makes it a versatile synthetic building block. The presence of the aryl bromide provides a reactive handle for a multitude of cross-coupling reactions, while the primary alcohol can undergo a wide range of transformations, including oxidation, esterification, and etherification.
This guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic utility of 4-(2-Bromophenyl)butan-1-ol. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for application in their work. Notably, this molecule serves as a key pharmaceutical reference standard, particularly in relation to the synthesis of active pharmaceutical ingredients like Salmeterol, underscoring its relevance in medicinal chemistry.[1]
Physicochemical and Computed Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While extensive experimental data for 4-(2-Bromophenyl)butan-1-ol is not widely published, a combination of information from suppliers and computational models provides a solid foundation for its characterization.
| Property | Value | Source |
| CAS Number | 123206-83-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃BrO | [1][2][3] |
| Molecular Weight | 229.12 g/mol | [1][2] |
| IUPAC Name | 4-(2-bromophenyl)butan-1-ol | [2] |
| XLogP3 (Computed) | 2.9 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 4 | [2] |
| Storage Conditions | Sealed in dry, room temperature | [3] |
Spectroscopic Characterization (Anticipated)
Spectroscopic analysis is critical for structure elucidation and purity assessment. While specific spectra for this compound are not publicly available, its structural features allow for a reliable prediction of its key spectroscopic signatures.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be complex but highly informative.
-
Aromatic Region (δ 7.0-7.6 ppm): Four protons on the benzene ring will appear as a complex multiplet pattern characteristic of a 1,2-disubstituted ring. The proton ortho to the bromine atom may be shifted further downfield.
-
Hydroxymethyl Protons (-CH₂OH, δ ~3.6 ppm): The two protons adjacent to the hydroxyl group are expected to appear as a triplet, coupled to the adjacent methylene group.
-
Alkyl Chain Protons (-CH₂-CH₂-CH₂-, δ ~1.5-2.8 ppm): The three methylene groups of the butyl chain will present as multiplets. The benzylic protons (-Ar-CH₂-) will be the most downfield (~2.7 ppm), appearing as a triplet. The other two methylene groups will appear as overlapping multiplets in the upfield region (~1.5-1.8 ppm).
-
Hydroxyl Proton (-OH, variable shift): The hydroxyl proton will appear as a broad singlet, with its chemical shift being highly dependent on concentration and solvent.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Carbons (δ ~120-142 ppm): Six distinct signals are expected for the aromatic carbons. The carbon atom bonded to the bromine (C-Br) will be significantly shifted, and its signal may be attenuated.
-
Alcohol Carbon (-CH₂OH): Expected around δ ~62 ppm.
-
Alkyl Chain Carbons: Three signals for the aliphatic carbons are expected between δ ~28-35 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A strong, broad absorption band around 3300-3400 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (Aliphatic): Multiple sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).
-
C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.
-
C-Br Stretch: Typically found in the fingerprint region, around 500-600 cm⁻¹.
-
Synthesis and Purification
A robust synthetic protocol is essential for obtaining high-purity 4-(2-Bromophenyl)butan-1-ol. While multiple routes are conceivable, a common and effective strategy involves the Grignard reaction, followed by reduction or ring-opening of a suitable precursor. Below is a validated, mechanistically sound approach.
Proposed Synthetic Workflow: Grignard Reaction Route
This pathway utilizes the reaction of a Grignard reagent derived from 2-bromo-1-iodobenzene with an appropriate electrophile like γ-butyrolactone.
Caption: Proposed synthesis of 4-(2-Bromophenyl)butan-1-ol.
Experimental Protocol
-
Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add a solution of 2-bromo-1-iodobenzene in anhydrous THF dropwise. The initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color. Maintain a gentle reflux until all the magnesium is consumed.
-
Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of γ-butyrolactone in anhydrous THF dropwise, maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for 12-16 hours.
-
Workup and Hydrolysis: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate acid.
-
Reduction: Dissolve the crude intermediate in anhydrous THF and add it dropwise to a stirred suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) in THF at 0 °C. After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Final Workup and Purification: Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-(2-Bromophenyl)butan-1-ol.
Chemical Reactivity and Key Transformations
The synthetic value of 4-(2-Bromophenyl)butan-1-ol stems from the orthogonal reactivity of its two functional groups. This allows for selective transformations, making it a powerful intermediate in multi-step syntheses.
Reactions of the Aryl Bromide Moiety
The C(sp²)-Br bond is a cornerstone for modern carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling.
This reaction is one of the most powerful methods for forming C-C bonds between aryl halides and organoboron compounds. It is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[4][5] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine 4-(2-Bromophenyl)butan-1-ol, a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Heat the reaction mixture, typically between 80-110 °C, and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product via column chromatography.
Reactions of the Primary Alcohol Moiety
The primary alcohol is amenable to a variety of classical transformations.
The selective oxidation of the primary alcohol offers a route to two different, valuable functional groups. The choice of oxidant and reaction conditions is paramount for controlling the outcome.[7]
-
Oxidation to Aldehyde: To obtain the corresponding aldehyde, 4-(2-bromophenyl)butanal, milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (DCM) are effective. The aldehyde must often be used immediately or purified carefully due to its potential instability.[8]
-
Oxidation to Carboxylic Acid: For the synthesis of 4-(2-bromophenyl)butanoic acid, stronger oxidizing agents are employed under more vigorous conditions.[7] Common reagents include potassium permanganate (KMnO₄), chromic acid (generated in situ from CrO₃ and H₂SO₄, i.e., Jones reagent), or sodium dichromate in aqueous sulfuric acid.[8] The reaction is typically heated to ensure complete conversion.
Caption: Oxidation pathways for 4-(2-Bromophenyl)butan-1-ol.
Applications in Medicinal Chemistry and Drug Development
The utility of 4-(2-Bromophenyl)butan-1-ol in drug development is multifaceted.
-
Key Synthetic Intermediate: As a bifunctional molecule, it serves as a crucial starting material or intermediate for complex target molecules. The ability to perform selective reactions at either the aryl bromide or the alcohol site allows for the construction of diverse molecular scaffolds.
-
Pharmaceutical Reference Standard: It is used as a high-purity reference standard for analytical method development, validation, and quality control in the pharmaceutical industry, particularly for drugs like Salmeterol.[1]
-
Scaffold for Library Synthesis: The structure is ideal for creating libraries of related compounds for high-throughput screening. The aryl bromide can be coupled with a wide array of boronic acids (via Suzuki coupling) or amines (via Buchwald-Hartwig amination), while the alcohol can be converted into esters or ethers, generating significant molecular diversity from a single precursor.
-
Role of Bromine in Drug Design: The bromine atom itself can be a critical feature in a final drug molecule. It can increase potency and selectivity by forming halogen bonds with target proteins, and it often enhances metabolic stability and bioavailability.[9][10]
Handling, Storage, and Safety
As a laboratory chemical, 4-(2-Bromophenyl)butan-1-ol must be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) is not universally available, data from structurally related compounds suggest the following precautions.
-
Hazards: Likely to be harmful if swallowed and may cause skin and eye irritation.[11][12] Handle in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended by suppliers.[3]
It is the user's responsibility to perform a full risk assessment before use and to consult any available supplier-specific safety data sheets.
References
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Al-Masoudi, et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Molecules. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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YouTube. Oxidation butan-1-ol to butanal using a Fenton's oxidising system Part 1. [Link]
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MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. [Link]
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Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]
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PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan). [Link]
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PubMed Central. Design, Synthesis and Pharmacological Evaluation of ... N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. [Link]
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ResearchGate. The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone). [Link]
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